molecular formula C7H9Cl2NO B2946294 3-(Aminomethyl)-4-chlorophenol hydrochloride CAS No. 1214728-66-1

3-(Aminomethyl)-4-chlorophenol hydrochloride

Cat. No.: B2946294
CAS No.: 1214728-66-1
M. Wt: 194.06
InChI Key: KJTUXBRKXFDNLJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-chlorophenol hydrochloride, with the molecular formula C7H8ClNO , is a chemical compound of interest in scientific research and development. This compound features both a phenolic hydroxyl group and a benzylamine moiety, which is evident from its molecular structure . These functional groups make it a potential versatile building block or intermediate in organic synthesis, particularly for the construction of more complex molecules. While specific biological targets and detailed mechanisms of action for this exact compound require further research, its structural features are commonly found in compounds with various pharmacological activities. For instance, related chlorophenol and aniline derivatives are known to serve as key intermediates in the synthesis of active pharmaceutical ingredients. One such example is 4-Amino-3-chlorophenol, a structural analog, which is a crucial precursor in the synthesis of advanced therapeutics like the tyrosine kinase inhibitor lenvatinib, used in the treatment of liver cancer . Another example is seen in the synthesis of the anthelmintic drug Rafoxanide, which starts from 4-chlorophenol and involves chlorophenol-based intermediates . This highlights the value of such chlorinated phenolic compounds in medicinal chemistry. Researchers can utilize this compound to explore new synthetic pathways or develop novel molecules for various applications. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage in a cool, dry place is recommended to maintain stability. For precise identification, the SMILES notation is C1=CC(=C(C=C1O)CN)Cl .

Properties

IUPAC Name

3-(aminomethyl)-4-chlorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTUXBRKXFDNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-chlorophenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorophenol.

    Aminomethylation: The 4-chlorophenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: The resulting 3-(Aminomethyl)-4-chlorophenol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation and hydrochloride formation steps.

Chemical Reactions Analysis

Acid-Base Reactions

The aminomethyl group (−CH2_2NH2_2) and phenolic hydroxyl (−OH) enable acid-base interactions:

  • Deprotonation of the phenolic hydroxyl : The hydroxyl group (pKa ~10) can react with strong bases (e.g., NaOH) to form a phenoxide ion, enhancing nucleophilic reactivity .

  • Protonation/deprotonation of the amine : In acidic conditions, the amine remains protonated (as in the hydrochloride salt), while in alkaline conditions, it forms a free amine .

Nucleophilic Substitution Reactions

The chlorine atom at the para position to the hydroxyl group may undergo substitution under specific conditions:

Reaction Type Conditions Products Notes
Hydrolysis Aqueous NaOH, heat3-(Aminomethyl)-4-hydroxyphenolLimited reactivity due to electron-withdrawing Cl .
Aromatic substitution Catalytic Cu, NH3_3, high tempDerivatives with −O−, −NH2_2, or −SRRequires activating groups .

Oxidation and Reduction

The aminomethyl group is susceptible to redox transformations:

  • Oxidation :

    • With KMnO4_4/H2_2O2_2: Forms 3-(nitromethyl)-4-chlorophenol via intermediate imines .

    • Catalytic dehydrogenation: Produces nitriles or amides under controlled conditions .

  • Reduction :

    • Using NaBH4_4 or LiAlH4_4: Reduces the amine to a secondary or tertiary amine (though limited utility due to existing primary amine) .

Coupling and Condensation Reactions

The primary amine facilitates coupling reactions:

  • Diazotization : Reacts with NaNO2_2/HCl to form diazonium salts, enabling azo coupling with phenols or amines .

  • Schiff base formation : Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

Example Reaction Pathway :

3 Aminomethyl 4 chlorophenol+RCHORCH N CH2 C6H3Cl OH+H2O\text{3 Aminomethyl 4 chlorophenol}+\text{RCHO}\rightarrow \text{RCH N CH}_2\text{ C}_6\text{H}_3\text{Cl OH}+\text{H}_2\text{O}

Coordination Chemistry

The amine and hydroxyl groups act as ligands for metal ions:

  • Complexation with transition metals : Forms stable complexes with Cu(II), Fe(III), or Zn(II), which are studied for catalytic or antimicrobial applications .

Functional Group Transformations

  • Esterification : The hydroxyl group reacts with acyl chlorides (e.g., AcCl) to form esters .

  • Sulfonation : Reacts with SO3_3/H2_2SO4_4 to yield sulfonated derivatives .

Key Research Findings

  • Synthetic Utility : Used as an intermediate in pharmaceuticals (e.g., kinase inhibitors) .

  • Stability : The hydrochloride salt enhances solubility in polar solvents but limits reactivity in non-aqueous media .

  • Hazards : Classified as harmful if swallowed or inhaled (GHS H302, H312, H315, H319) .

Scientific Research Applications

3-(Aminomethyl)-4-chlorophenol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-chlorophenol hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, altering cellular signaling pathways.

    Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Aminomethyl)-4-chlorophenol hydrochloride with five related compounds, highlighting molecular properties, applications, and research findings:

Compound Name Molecular Formula Substituents Key Applications Research Findings Safety Data
This compound C₇H₈Cl₂NO (inferred) -OH (phenol), -CH₂NH₂ (3), -Cl (4) Potential use in drug synthesis (e.g., CNS agents, enzyme inhibitors) Limited direct data; inferred from analogs (e.g., boronic acid derivatives in enzyme studies) . Hazard data not provided; likely similar to 4-amino-3-chlorophenol hydrochloride .
4-Amino-3-chlorophenol hydrochloride C₆H₇Cl₂NO -OH (phenol), -NH₂ (4), -Cl (3) Intermediate in dye synthesis, pharmaceutical research Purity: Up to 99.97% (HPLC); storage under inert atmosphere . H315/H319/H335 (skin/eye irritation, respiratory irritation) .
4-Chloro-2-aminophenol C₆H₆ClNO -OH (phenol), -NH₂ (2), -Cl (4) Cosmetic ingredient (hair dyes); toxicology studies Requires 28-day dermal toxicity and reproductive toxicity testing for safety . Potential impurities: m-cresol, heavy metals .
3-Chloro-4-fluorophenylhydrazine hydrochloride C₆H₆ClFN₃ -NHNH₂ (hydrazine), -Cl (3), -F (4) Precursor for agrochemicals, heterocyclic synthesis Melting point: 211–212°C (decomposition) . R36/37/38 (irritant) .
3-(Aminomethyl)phenylboronic acid hydrochloride C₇H₁₁BClNO₂ -B(OH)₂ (boronic acid), -CH₂NH₂ (3) Enzyme/protein ligand studies, Suzuki-Miyaura cross-coupling reactions Used as a catalyst and ligand in asymmetric synthesis . Not classified; standard boronic acid precautions apply .

Key Observations:

Positional Isomerism: The position of substituents significantly impacts applications. For example, 4-amino-3-chlorophenol hydrochloride (NH₂ at 4, Cl at 3) is a high-purity intermediate for pharmaceuticals, whereas 4-chloro-2-aminophenol (NH₂ at 2, Cl at 4) is linked to cosmetic safety concerns .

Functional Group Diversity: Boronic acid derivatives (e.g., 3-(Aminomethyl)phenylboronic acid hydrochloride) exhibit catalytic versatility, unlike the phenolic analogs . Hydrazine derivatives (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride) are niche intermediates for agrochemicals .

Safety and Purity: Chlorinated aminophenols generally require stringent impurity controls (e.g., heavy metals, organic byproducts) due to their pharmaceutical relevance .

Biological Activity

3-(Aminomethyl)-4-chlorophenol hydrochloride, a chlorinated phenolic compound, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • IUPAC Name : this compound
  • CAS Number : 1214728-66-1
  • Molecular Formula : C7H9ClN2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound could interact with receptors that mediate cellular responses to environmental stimuli.

Antimicrobial Activity

Research indicates that chlorinated phenolic compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Cytotoxicity Studies

Cytotoxic effects have been observed in human cell lines. The compound has been tested for its ability to induce apoptosis in cancer cells, showing promise as a potential anticancer agent.

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 15 µM after 24 hours of exposure

Case Studies

  • Study on Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of various chlorinated phenolic compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential utility in clinical settings.
  • Cytotoxicity Assessment in Cancer Research
    In another study focusing on cancer therapeutics, researchers investigated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that the compound induced significant cell death and apoptosis through caspase activation pathways.

Toxicological Profile

While the biological activity is promising, the toxicological implications must also be considered. Chlorinated phenolic compounds can exhibit toxicity at certain concentrations, leading to adverse effects such as:

  • Hematological Changes : Alterations in red blood cell morphology and function.
  • Neurotoxicity : Potential neurotoxic effects observed in animal models.

Q & A

Basic: How can researchers optimize the synthesis of 3-(Aminomethyl)-4-chlorophenol hydrochloride to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on reaction stoichiometry, solvent selection, and temperature control. For example, highlights the use of disodium EDTA and ammonium chloride buffer to stabilize intermediates during synthesis, which can minimize side reactions. Purity can be enhanced via recrystallization in solvents like ethanol-water mixtures, as suggested by the appearance data in (white to brown crystalline powder). Monitoring reaction progress with thin-layer chromatography (TLC) or in-situ pH adjustments (e.g., using dilute hydrochloric acid) ensures proper protonation of the aminomethyl group, critical for salt formation .

Advanced: What advanced spectroscopic techniques are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer:
For structural confirmation, combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

  • ¹H/¹³C NMR : Assign peaks for the chlorophenol ring (δ ~6.8–7.4 ppm for aromatic protons) and aminomethyl group (δ ~3.2–3.8 ppm for -CH2-NH3+). provides SMILES notation (B(C1=CC(=CC=C1)CN)(O)O.Cl ), which aids in predicting splitting patterns.
  • X-ray crystallography : Resolve stereochemical uncertainties, as seen in for structurally similar hydrazine derivatives (melting point 211–212°C).
  • FT-IR : Confirm the presence of -NH3+ (broad peak ~2500–3000 cm⁻¹) and phenolic -OH (~3200–3500 cm⁻¹) .

Basic: What methodologies are reliable for determining the purity of this compound in academic research?

Methodological Answer:
Use orthogonal analytical methods:

  • HPLC : Employ a C18 column with UV detection at 254 nm (aromatic ring absorption). specifies ≥98.0% purity via HPLC area%, using mobile phases like acetonitrile-water with 0.1% trifluoroacetic acid.
  • Titration : Bromometric titration () quantifies active amine groups via bromine VS and sodium thiosulfate back-titration.
  • Elemental analysis : Verify chloride content (~18–20% w/w) to confirm stoichiometric hydrochloride formation .

Advanced: How should researchers address stability challenges during long-term storage of this compound?

Methodological Answer:
Stability studies under varying conditions (humidity, temperature, light) are essential. recommends storage in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the aminomethyl group. For hygroscopic batches, use desiccants (e.g., silica gel) and monitor water content via Karl Fischer titration, as described in (<2.48% water). Accelerated degradation studies (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for decomposition products like 4-chlorophenol .

Basic: How can researchers reconcile contradictory purity data from different synthetic routes?

Methodological Answer:
Contradictions often arise from residual solvents or byproducts. For example, (purity ≥98%) and (water content <2.48%) suggest variability in crystallization efficiency. To resolve this:

  • Perform LC-MS to identify impurities (e.g., unreacted 4-chlorophenol or over-alkylated derivatives).
  • Compare melting points with literature values (e.g., reports 248–250°C for a boronic acid analog).
  • Standardize quenching and washing steps (e.g., ether washes to remove hydrophobic byproducts) .

Advanced: What mechanistic insights support the use of this compound in Suzuki-Miyaura coupling reactions?

Methodological Answer:
The aminomethyl group can act as a directing group, enhancing regioselectivity in cross-couplings. demonstrates that boronic acid derivatives (e.g., 3-(Aminomethyl)benzeneboronic acid) participate in Suzuki reactions, suggesting analogous behavior for chlorophenol derivatives. Density functional theory (DFT) calculations can model the transition state, where the -NH3+ group stabilizes the palladium catalyst via weak coordination. Experimental validation includes isolating the arylpalladium intermediate and characterizing it via XANES spectroscopy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact ( classifies it as Skin Sens. 1).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles ( notes acute toxicity risks).
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb via vermiculite.
  • Waste disposal : Follow EPA guidelines for chlorinated aromatic amines (separate from halogen-free waste) .

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